molecular formula C13H15F4N3O B12241938 N-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

N-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

Cat. No.: B12241938
M. Wt: 305.27 g/mol
InChI Key: LUQPEEZYDJJGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
  • N-(4-bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
  • N-(4-methylphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

Uniqueness

N-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom, which can influence its pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

Molecular Formula

C13H15F4N3O

Molecular Weight

305.27 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

InChI

InChI=1S/C13H15F4N3O/c14-10-1-3-11(4-2-10)18-12(21)20-7-5-19(6-8-20)9-13(15,16)17/h1-4H,5-9H2,(H,18,21)

InChI Key

LUQPEEZYDJJGRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.